Cas no 210536-47-3 (4-methoxy-2-vinylbenzenamine)

4-methoxy-2-vinylbenzenamine 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-ethenyl-4-methoxy- (9CI)
- 2-ethenyl-4-methoxyaniline
- 4-Methoxy-2-vinylbenzenamine
- 2-ethenyl-4-methoxybenzenamine
- 4-methoxy-2-vinylaniline
- BENZENAMINE,2-ETHENYL-4-METHOXY
- Y8221
- MFCD11046435
- BENZENAMINE, 2-ETHENYL-4-METHOXY-
- DTXSID90477580
- 210536-47-3
- AKOS006306593
- W-206590
- 4-methoxy-2-vinylbenzenamine
-
- MDL: MFCD11046435
- インチ: InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3
- InChIKey: ONCGZEUOJDTERQ-UHFFFAOYSA-N
- ほほえんだ: C=CC1=CC(=CC=C1N)OC
計算された属性
- せいみつぶんしりょう: 149.08400
- どういたいしつりょう: 149.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25000
- LogP: 2.50160
4-methoxy-2-vinylbenzenamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-methoxy-2-vinylbenzenamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257232-250mg |
Benzenamine, 2-ethenyl-4-methoxy- |
210536-47-3 | 95% (GC) | 250mg |
$870 | 2024-06-07 | |
Alichem | A019091110-250mg |
4-Methoxy-2-vinylbenzenamine |
210536-47-3 | 95% | 250mg |
$275.60 | 2023-09-02 | |
TRC | B588790-100mg |
4-methoxy-2-vinylbenzenamine |
210536-47-3 | 100mg |
$ 320.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1257232-25mg |
Benzenamine, 2-ethenyl-4-methoxy- |
210536-47-3 | 95% (GC) | 25mg |
$325 | 2024-06-07 | |
abcr | AB444341-1g |
4-Methoxy-2-vinylbenzenamine, 95%; . |
210536-47-3 | 95% | 1g |
€1662.70 | 2023-09-04 | |
1PlusChem | 1P002LBH-25mg |
Benzenamine, 2-ethenyl-4-methoxy- |
210536-47-3 | ≥ 95% (GC) | 25mg |
$157.00 | 2025-02-19 | |
1PlusChem | 1P002LBH-100mg |
Benzenamine, 2-ethenyl-4-methoxy- |
210536-47-3 | ≥ 95% (GC) | 100mg |
$280.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1257232-100mg |
Benzenamine, 2-ethenyl-4-methoxy- |
210536-47-3 | 95% (GC) | 100mg |
$515 | 2025-02-28 | |
Ambeed | A127709-1g |
4-Methoxy-2-vinylaniline |
210536-47-3 | 97% mix TBC as stabilizer | 1g |
$958.0 | 2024-07-28 | |
TRC | B588790-10mg |
4-methoxy-2-vinylbenzenamine |
210536-47-3 | 10mg |
$ 50.00 | 2022-06-07 |
4-methoxy-2-vinylbenzenamine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
4-methoxy-2-vinylbenzenamineに関する追加情報
4-Methoxy-2-Vinylbenzenamine: A Comprehensive Overview
4-Methoxy-2-vinylbenzenamine, also known by its CAS registry number CAS No 210536-47-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a methoxy group at the para position and a vinyl group at the ortho position relative to the amino group, has garnered attention due to its potential in drug development, material synthesis, and catalytic processes. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
The structural integrity of 4-methoxy-2-vinylbenzenamine lies in its aromatic amine framework, which is a key feature for its reactivity and stability. The presence of the methoxy group introduces electron-donating effects, while the vinyl group contributes to conjugation and potential for polymerization. These characteristics make it an ideal candidate for exploring new materials with tailored electronic properties. For instance, researchers have recently investigated its role in the synthesis of conducting polymers, where its ability to undergo oxidative polymerization under controlled conditions has been exploited to create lightweight, flexible electronic materials.
In terms of synthesis, 4-methoxy-2-vinylbenzenamine can be prepared via various routes, including nucleophilic aromatic substitution and coupling reactions. Recent studies have highlighted the use of transition metal catalysts, such as palladium complexes, to facilitate efficient coupling reactions under mild conditions. These methods not only improve yield but also allow for precise control over the product's stereochemistry and functionality. Moreover, green chemistry approaches have been integrated into its synthesis to minimize environmental impact, aligning with current trends toward sustainable chemical practices.
The application of 4-methoxy-2-vinylbenzenamine extends beyond material science into the realm of pharmacology. Its structural similarity to certain bioactive molecules has prompted investigations into its potential as a lead compound for drug discovery. For example, studies have shown that it exhibits moderate antioxidant activity, which could be harnessed in developing therapeutic agents targeting oxidative stress-related diseases. Additionally, its ability to act as a precursor for more complex bioactive molecules underscores its value in medicinal chemistry.
From an analytical standpoint, modern spectroscopic techniques such as NMR and IR have been instrumental in elucidating the structural details of 4-methoxy-2-vinylbenzenamine. These analyses have provided insights into its conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different chemical environments. Furthermore, computational studies using density functional theory (DFT) have shed light on its electronic properties and reactivity trends, enabling more accurate predictions for its behavior in various reactions.
In conclusion, 4-methoxy-2-vinylbenzenamine, with its unique structural features and diverse applications, remains a focal point in contemporary chemical research. As advancements in synthetic methods and computational modeling continue to unfold, this compound is poised to contribute significantly to the development of innovative materials and therapeutic agents. Its multifaceted nature ensures that it will remain a subject of interest for researchers across various disciplines.
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